Butane, 1,1'-oxybis[2-chloro-
Description
Contextualization within the Field of Halogenated Ethers
Halogenated ethers are a significant subclass of organic compounds where one or more hydrogen atoms on the alkyl chains of an ether are replaced by halogens (fluorine, chlorine, bromine, or iodine). wikipedia.org This substitution dramatically alters the molecule's physical and chemical properties, including its volatility, polarity, and reactivity. This class of compounds has found diverse applications, ranging from flame retardants and industrial solvents to crucial intermediates in the synthesis of polymers and pharmaceuticals. wikipedia.orgontosight.aiontosight.ai For instance, polychlorinated diphenyl ethers (CDPEs) have been used as flame retardants and pesticides, though their environmental persistence is a subject of concern. ontosight.ainih.gov The presence of the ether oxygen and the halogen atoms makes these molecules interesting for studying intramolecular interactions and reaction mechanisms.
Historical Development and Emerging Research Significance of Di-Haloethers
The history of halogenated ethers is closely linked with the development of modern anesthetics. wikipedia.org Before the 1950s, volatile and flammable substances like diethyl ether were common, despite significant risks. wikipedia.org The search for safer alternatives led to the synthesis of halogenated compounds. Halothane, a halogenated hydrocarbon, was introduced in 1956 and quickly replaced more toxic agents like chloroform. wikipedia.org Subsequently, the 1960s saw the rise of halogenated ethers such as methoxyflurane (B143068) and enflurane, which offered improved safety profiles. wikipedia.org This was followed by the introduction of isoflurane, sevoflurane, and desflurane (B1195063) in the 1980s and 1990s, which are still in clinical use today. wikipedia.orgresearchgate.net
Beyond medicine, the research significance of di-haloethers has grown. They serve as important building blocks in synthetic chemistry. ontosight.aiorgsyn.org For example, the reactivity of the carbon-chlorine bond allows these compounds to be used as precursors in polymerization reactions and for the synthesis of other complex molecules. ontosight.aiarchive.org Their detection as by-products in industrial processes and as environmental contaminants has also prompted research into their detection, fate, and toxicology. ontosight.ainih.govgreenpeace.to
Structural Elucidation Challenges and Advanced Methodologies for Butane, 1,1'-oxybis[2-chloro-
Determining the precise three-dimensional structure of Butane, 1,1'-oxybis[2-chloro- presents specific challenges. The presence of a chlorine atom on the second carbon of each butyl chain (C-2) creates a chiral center. Consequently, the compound can exist as multiple stereoisomers (diastereomers and enantiomers), which can be difficult to separate and characterize. The structural similarity between these isomers means they often have very close physical properties.
Advanced analytical methodologies are essential to overcome these challenges.
Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for separating volatile compounds from a mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns. greenpeace.totandfonline.comrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and the chemical environment of atoms within the molecule, which is crucial for distinguishing between isomers. nih.gov
X-ray Crystallography can provide unambiguous proof of a molecule's three-dimensional structure, including the relative and absolute stereochemistry, provided a suitable single crystal can be grown. nih.govacs.org
| Property | Value | Source |
|---|---|---|
| CAS Number | 21835-61-0 | chemsrc.com |
| Molecular Formula | C8H16Cl2O | chemsrc.com |
| Molecular Weight | 199.11 g/mol | chemsrc.com |
| SMILES | CCC(Cl)COCC(Cl)CC | chemsrc.com |
Overview of Research Paradigms and Theoretical Frameworks Applicable to Butane, 1,1'-oxybis[2-chloro-
Theoretical and computational chemistry offers powerful paradigms for understanding the behavior of halogenated ethers at a molecular level. These frameworks allow researchers to predict and explain properties that can be challenging to measure experimentally.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It can be employed to calculate molecular geometries, reaction energies, and spectroscopic properties, providing insights into the stability and reactivity of compounds like Butane, 1,1'-oxybis[2-chloro-.
Molecular Dynamics (MD) Simulations can be used to study the conformational landscape and dynamics of the molecule over time. This is particularly useful for understanding how the flexible butyl chains behave and interact with their environment.
Quantum Theory of Atoms in Molecules (QTAIM) is another theoretical approach that analyzes the electron density to characterize chemical bonds, including weaker non-covalent interactions that can influence the compound's structure and properties.
These theoretical studies are not just academic; they are vital for designing new synthetic routes, understanding reaction mechanisms, and predicting the potential environmental impact of halogenated compounds. acs.org
| Methodology | Information Provided | Reference |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds; Identification based on mass and fragmentation. | tandfonline.com |
| Nuclear Magnetic Resonance (NMR) | Detailed atomic connectivity and chemical environment; Isomer differentiation. | nih.gov |
| X-ray Crystallography | Definitive 3D molecular structure and stereochemistry of crystalline solids. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(2-chlorobutoxy)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2O/c1-3-7(9)5-11-6-8(10)4-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUIMEDORBCCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC(CC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310645 | |
| Record name | 1,1′-Oxybis[2-chlorobutane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21835-61-0 | |
| Record name | 1,1′-Oxybis[2-chlorobutane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21835-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Oxybis[2-chlorobutane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Strategies for Butane, 1,1 Oxybis 2 Chloro
Direct Synthesis Approaches to Butane, 1,1'-oxybis[2-chloro-
Direct synthesis approaches aim to construct the target molecule in a single or a few straightforward steps from readily available precursors. These methods primarily involve the formation of the ether linkage or the introduction of the chloro substituents onto a pre-existing ether backbone.
A prominent method for the formation of ethers is the Williamson ether synthesis, a versatile and widely employed SN2 reaction. masterorganicchemistry.comkhanacademy.orgbyjus.comwikipedia.org This approach involves the reaction of an alkoxide with a primary or secondary alkyl halide. In the context of synthesizing Butane, 1,1'-oxybis[2-chloro-, two main variations of the Williamson ether synthesis can be envisioned.
The first variation involves the reaction of sodium 2-chlorobutoxide with 2-chlorobutane. The alkoxide, sodium 2-chlorobutoxide, would be prepared in situ by treating 2-chlorobutanol with a strong base such as sodium hydride (NaH). The subsequent reaction with 2-chlorobutane would proceed via an SN2 mechanism to yield the desired ether.
A second, and likely more efficient, variation is the self-condensation of 2-chlorobutanol under conditions that promote both alkoxide formation and subsequent nucleophilic substitution. This could be achieved by heating 2-chlorobutanol with a strong base.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reaction Type |
| 2-chlorobutanol | 2-chlorobutane | Sodium Hydride | THF | Butane, 1,1'-oxybis[2-chloro- | Williamson Ether Synthesis |
| 2-chlorobutanol | 2-chlorobutanol | Strong Base (e.g., NaOH) | High-boiling solvent | Butane, 1,1'-oxybis[2-chloro- | Self-condensation |
It is important to note that since the reaction center is a secondary carbon, elimination reactions can compete with the desired substitution, potentially reducing the yield of the ether. masterorganicchemistry.com The choice of a non-nucleophilic strong base and careful control of reaction temperature are crucial to favor substitution over elimination.
An alternative direct approach is the halogenation of a pre-formed ether, specifically di-sec-butyl ether (Butane, 1,1'-oxybis-). The direct chlorination of alkanes and ethers typically proceeds via a free-radical mechanism, initiated by UV light or heat. This method, however, often leads to a mixture of chlorinated products, as the chlorine radicals are highly reactive and not very selective. quizlet.com The substitution of hydrogen atoms can occur at various positions on the butyl chains, leading to a complex mixture of mono-, di-, and polychlorinated isomers, making the isolation of the desired 2,2'-dichloro isomer challenging.
The reaction of alcohols with reagents like thionyl chloride (SOCl2) is a common method for converting hydroxyl groups to chlorides. chegg.comchegg.comaskfilo.comyoutube.com This reaction typically proceeds with retention of configuration if carried out in the absence of a base like pyridine, and with inversion of configuration in its presence.
| Precursor | Reagent | Conditions | Product |
| Di-sec-butyl ether | Cl2 | UV light | Mixture of chlorinated isomers |
| Butane, 1,1'-oxybis[2-hydroxy- | Thionyl Chloride (SOCl2) | Varies | Butane, 1,1'-oxybis[2-chloro- |
While specific novel synthetic routes for Butane, 1,1'-oxybis[2-chloro- are not extensively documented in the literature, modern synthetic methodologies could be applied. For instance, advancements in catalytic C-H activation could potentially offer a more selective way to chlorinate the 2-position of di-sec-butyl ether. However, such methods would require significant research and development to be applied to this specific substrate.
Indirect Synthesis and Derivatization Routes
Indirect routes involve the synthesis of a related isomer or a functionalized derivative of the target molecule, followed by a chemical transformation to yield the final product.
The synthesis of the isomeric 4,4'-dichlorodibutyl ether has been reported, starting from tetrahydrofuran. orgsyn.org In principle, it might be possible to isomerize a different dichloro-dibutyl ether isomer to the desired 2,2'-dichloro product. However, such isomerizations are often difficult to control and may require harsh conditions that could lead to decomposition or other side reactions. A more plausible, though multi-step, approach would involve the elimination of HCl from an isomer like 3-chlorobutyl-2'-chlorobutyl ether to form an unsaturated ether, followed by the addition of HCl across the double bond to potentially yield the desired 2-chloro substitution pattern. The regioselectivity of the HCl addition would be a critical factor in the success of this route.
A highly plausible and controllable indirect synthesis involves the preparation of the corresponding diol, Butane, 1,1'-oxybis[2-hydroxy-, followed by chlorination. This diol could be synthesized through the acid-catalyzed dimerization of 1,2-butanediol. The subsequent conversion of the dihydroxy ether to the dichloro derivative can be achieved using standard chlorinating agents. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation. chegg.comchegg.comaskfilo.comyoutube.com The reaction of the diol with thionyl chloride would replace both hydroxyl groups with chlorine atoms.
| Precursor | Reagent | Product |
| Butane, 1,1'-oxybis[2-hydroxy- | Thionyl Chloride (SOCl2) | Butane, 1,1'-oxybis[2-chloro- |
| Butane, 1,1'-oxybis[2-hydroxy- | Concentrated HCl / ZnCl2 | Butane, 1,1'-oxybis[2-chloro- |
This method offers better control over the position of the chlorine atoms compared to the direct halogenation of the unfunctionalized ether.
Reaction Conditions and Optimization for Butane, 1,1'-oxybis[2-chloro- Synthesis
Catalytic Systems in Butane, 1,1'-oxybis[2-chloro- Synthesis
The synthesis of chloroalkyl ethers often involves the reaction of a corresponding diol with a chlorinating agent. In the case of Butane, 1,1'-oxybis[2-chloro-, the precursor would be the corresponding butane-1,2-diol derivative. The selection of an appropriate catalytic system is paramount to facilitate the conversion of hydroxyl groups to chlorides while minimizing side reactions such as elimination or cleavage of the ether linkage.
In related syntheses, various catalytic systems have been explored. For example, in the preparation of N-alkylmorpholines from primary amines and bis(2-chloroalkyl) ethers, a strong basic catalyst such as an alkali metal hydroxide or carbonate is often utilized. googleapis.com This highlights that both acidic and basic catalysts can play a role in reactions involving chloroalkyl ethers, depending on the specific transformation.
The following interactive table summarizes hypothetical catalytic systems that could be investigated for the synthesis of Butane, 1,1'-oxybis[2-chloro-, based on known methodologies for similar compounds.
| Catalyst System | Reactants | Potential Advantages | Potential Challenges |
| Thionyl Chloride (SOCl₂) with Pyridine | Butane-1,1'-oxybis[2-ol] | High conversion of alcohols to chlorides. | Formation of acidic byproducts requiring a scavenger like pyridine; potential for side reactions at elevated temperatures. |
| Phosphorus Pentachloride (PCl₅) | Butane-1,1'-oxybis[2-ol] | Effective chlorinating agent. | Harsh reaction conditions; generation of phosphoryl chloride as a byproduct. |
| Appel Reaction (PPh₃, CCl₄) | Butane-1,1'-oxybis[2-ol] | Mild reaction conditions, good for sensitive substrates. | Stoichiometric use of triphenylphosphine and carbon tetrachloride; generation of triphenylphosphine oxide as a byproduct. sciencemadness.org |
| Zinc Chloride (ZnCl₂) / HCl | Butane-1,1'-oxybis[2-ol] | Lucas reagent conditions, effective for secondary alcohols. | Potential for ether cleavage under strongly acidic conditions and high temperatures. sciencemadness.org |
This table is illustrative and based on general principles of organic synthesis for analogous compounds, as specific data for Butane, 1,1'-oxybis[2-chloro- is not available in the reviewed literature.
Solvent Effects on Reaction Yields and Selectivity in Butane, 1,1'-oxybis[2-chloro- Preparations
The choice of solvent can significantly influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and the position of chemical equilibria. In the synthesis of chloroalkyl ethers, the solvent's polarity, boiling point, and ability to solvate intermediates and transition states are critical parameters.
For the synthesis of Butane, 1,1'-oxybis[2-chloro-, a variety of solvents could be considered, with the optimal choice depending on the specific chlorinating agent and reaction conditions. Aprotic solvents are often preferred to avoid interference with the chlorinating agent and to prevent solvolysis of the product.
In the synthesis of bis(2-chloroethyl) ether from diethylene glycol and thionyl chloride, the reaction can be carried out in the absence of a solvent or using a non-polar solvent like benzene. google.com The use of a solvent can help to control the reaction temperature and improve the handling of reactants.
The following interactive table presents a hypothetical study of solvent effects on the yield and selectivity for the synthesis of Butane, 1,1'-oxybis[2-chloro-, based on general principles and data from related syntheses.
| Solvent | Dielectric Constant (approx.) | Expected Effect on Yield | Expected Effect on Selectivity |
| Dichloromethane (DCM) | 9.1 | Moderate to High | Good |
| Toluene | 2.4 | Moderate | Good |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Moderate to Good |
| Acetonitrile | 37.5 | Potentially Lower | May favor side reactions |
| No Solvent (Neat) | N/A | High (concentration) | May be difficult to control temperature |
This table is illustrative. The actual effects would need to be determined experimentally for the specific synthesis of Butane, 1,1'-oxybis[2-chloro-.
Process Intensification and Continuous Flow Methodologies for Butane, 1,1'-oxybis[2-chloro- Production
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow chemistry, a key tool in process intensification, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purities. mdpi.com
The application of continuous flow methodologies to the synthesis of Butane, 1,1'-oxybis[2-chloro- could offer significant benefits. For instance, the exothermic nature of many chlorination reactions can be managed more effectively in a microreactor due to its high surface-area-to-volume ratio, allowing for precise temperature control and minimizing the formation of thermal degradation byproducts. researchgate.net
While specific continuous flow syntheses for Butane, 1,1'-oxybis[2-chloro- have not been reported, the principles have been successfully applied to the synthesis of other complex molecules and building blocks. durham.ac.uk A hypothetical continuous flow setup for the synthesis of Butane, 1,1'-oxybis[2-chloro- would involve pumping a solution of the diol precursor and the chlorinating agent through a heated reactor coil. The residence time, temperature, and stoichiometry of the reactants could be precisely controlled to optimize the reaction. Downstream purification could also be integrated into the flow system, for example, by using solid-supported scavengers to remove byproducts and unreacted reagents.
The development of such a continuous process would be a significant advancement in the efficient and safe production of Butane, 1,1'-oxybis[2-chloro- and related chloroalkyl ethers.
Chemical Reactivity and Mechanistic Investigations of Butane, 1,1 Oxybis 2 Chloro
Nucleophilic Substitution Reactions at the Chlorinated Centers
The carbon-chlorine bond in Butane, 1,1'-oxybis[2-chloro- is polar, with the carbon atom carrying a partial positive charge, rendering it susceptible to attack by nucleophiles. These reactions involve the replacement of the chloride ion (a good leaving group) with a nucleophile. Such substitutions can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms.
SN1 and SN2 Pathways in Butane, 1,1'-oxybis[2-chloro-
The structure of the alkyl halide plays a critical role in determining whether a substitution reaction follows a unimolecular (SN1) or bimolecular (SN2) pathway. Butane, 1,1'-oxybis[2-chloro- is a primary alkyl halide, as each chlorine atom is attached to a carbon atom that is bonded to only one other carbon atom.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is strongly favored for primary halogenoalkanes. youtube.comyoutube.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). youtube.com Simultaneously, the carbon-chlorine bond breaks, and a new bond between the carbon and the nucleophile forms. youtube.com The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, making it a second-order reaction. youtube.com
The SN1 (Substitution Nucleophilic Unimolecular) mechanism , in contrast, is a two-step process. youtube.com The first and rate-determining step is the spontaneous cleavage of the carbon-halogen bond to form a carbocation intermediate. youtube.comyoutube.com The second step is the rapid attack of the nucleophile on the carbocation. youtube.com This mechanism is favored for tertiary alkyl halides because they can form relatively stable tertiary carbocations. youtube.com For Butane, 1,1'-oxybis[2-chloro-, the SN1 pathway is highly unfavorable because it would require the formation of a very unstable primary carbocation. chemistrysteps.comlibretexts.org
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Substrate Preference | Tertiary > Secondary >> Primary (Not favored) | Methyl > Primary > Secondary >> Tertiary (Strongly Favored) |
| Mechanism Steps | Two steps (Carbocation intermediate) youtube.com | One step (Concerted) youtube.com |
| Rate Law | Rate = k[Alkyl Halide] (First-order) youtube.com | Rate = k[Alkyl Halide][Nucleophile] (Second-order) youtube.com |
| Nucleophile Requirement | Weak nucleophile is sufficient youtube.com | Strong nucleophile is required youtube.com |
| Stereochemistry | Racemization (attack from either side of planar carbocation) masterorganicchemistry.com | Inversion of configuration (backside attack) youtube.com |
| Rearrangements | Possible to form a more stable carbocation youtube.com | Not possible youtube.com |
Influence of Steric and Electronic Factors on Substitution Reactivity
Both steric and electronic factors significantly influence the rate and mechanism of nucleophilic substitution reactions for Butane, 1,1'-oxybis[2-chloro-.
Steric Factors: SN2 reactions are highly sensitive to steric hindrance. youtube.com The nucleophile must have a clear path to attack the back of the carbon atom bearing the leaving group. In Butane, 1,1'-oxybis[2-chloro-, the chlorinated carbons are primary and are relatively unhindered. This low level of steric hindrance facilitates the backside attack required for the SN2 mechanism, contributing to its preference over the SN1 pathway.
Electronic Factors: The electronegative chlorine atom withdraws electron density from the adjacent carbon atom (the alpha-carbon) via the inductive effect. This creates a significant partial positive charge (δ+) on the carbon, making it an electrophilic center that is attractive to nucleophiles. The ether oxygen atom also exerts an electron-withdrawing inductive effect, which can further enhance the electrophilicity of the alpha-carbons. The reactivity of Butane, 1,1'-oxybis[2-chloro- with various primary and secondary amines to form unexpected compounds highlights its susceptibility to nucleophilic attack.
Stereochemical Outcomes of Substitution Reactions
The stereochemistry of a substitution reaction is a direct consequence of its mechanism.
For an SN2 reaction , the backside attack of the nucleophile forces the other three groups on the carbon to "flip" over, similar to an umbrella inverting in the wind. This process is known as Walden inversion and results in a complete inversion of the stereochemical configuration at the reaction center. youtube.com While the chlorinated carbons in Butane, 1,1'-oxybis[2-chloro- are not chiral centers in their natural isotopic state, if a reaction were performed on an isotopically labeled, chiral version of the molecule, this inversion would be observable.
For an SN1 reaction , the mechanism involves the formation of a planar, sp²-hybridized carbocation intermediate. masterorganicchemistry.com The incoming nucleophile can then attack this flat intermediate from either the top or bottom face with equal probability. masterorganicchemistry.com This leads to the formation of a nearly 50:50 mixture of enantiomers, a product known as a racemic mixture. youtube.com Therefore, had the SN1 mechanism been operative for Butane, 1,1'-oxybis[2-chloro-, it would have resulted in racemization.
Elimination Reactions (Dehydrohalogenation)
In addition to substitution, alkyl halides like Butane, 1,1'-oxybis[2-chloro- can undergo elimination reactions, specifically dehydrohalogenation, where a hydrogen atom from a beta-carbon and the halogen from the alpha-carbon are removed to form an alkene. libretexts.org These reactions are often promoted by the presence of a base and can proceed via E1 or E2 mechanisms.
E1 and E2 Mechanisms for Butane, 1,1'-oxybis[2-chloro-
The choice between the E1 and E2 mechanisms is influenced by factors such as the structure of the substrate, the strength of the base, and the reaction conditions.
The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where the base removes a proton from the beta-carbon at the same time as the leaving group departs and the double bond forms. chemistrysteps.commsu.edu The rate of the E2 reaction depends on the concentration of both the substrate and the base. chemicalnote.com This pathway is favored by strong bases, such as hydroxide (OH⁻) or alkoxides (RO⁻). chemistrysteps.com Given that Butane, 1,1'-oxybis[2-chloro- is a primary alkyl halide, the E2 mechanism is the more probable elimination pathway, especially in the presence of a strong, non-nucleophilic base. A classic example is the reaction of bis(2-chloroethyl) ether with a strong base like potassium hydroxide (KOH) to yield divinyl ether through a double dehydrohalogenation. wikipedia.org
The E1 (Elimination Unimolecular) mechanism is a two-step process that begins with the same first step as the SN1 reaction: the formation of a carbocation intermediate. libretexts.orgamazonaws.com In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. chemicalnote.com The rate of the E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com This pathway is generally favored for tertiary alkyl halides and requires a weak base. chemistrysteps.com For Butane, 1,1'-oxybis[2-chloro-, the E1 mechanism is highly unlikely due to the high energy of the primary carbocation that would need to form. chemistrysteps.comlibretexts.org
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Substrate Preference | Tertiary > Secondary (Not favored for Primary) | Tertiary > Secondary > Primary (Favored Pathway) |
| Mechanism Steps | Two steps (Carbocation intermediate) amazonaws.com | One step (Concerted) chemistrysteps.com |
| Base Requirement | Weak base is sufficient chemistrysteps.com | Strong base is required chemistrysteps.com |
| Rate Law | Rate = k[Alkyl Halide] (Unimolecular) masterorganicchemistry.com | Rate = k[Alkyl Halide][Base] (Bimolecular) chemicalnote.com |
| Stereochemistry | No specific geometry required; often leads to Zaitsev product youtube.com | Requires anti-periplanar geometry masterorganicchemistry.com |
| Rearrangements | Possible via carbocation intermediate chemistrysteps.com | Not possible |
Regioselectivity and Stereoselectivity in Alkene Formation
Regioselectivity: Regioselectivity addresses the formation of different constitutional isomers in an elimination reaction when there are multiple non-equivalent beta-hydrogens. youtube.com Zaitsev's rule generally predicts that the major product will be the more substituted, and therefore more stable, alkene. libretexts.org Conversely, when a sterically hindered base is used, the Hofmann product (the less substituted alkene) may be favored due to the easier accessibility of the less hindered beta-hydrogens. utdallas.edu In the case of Butane, 1,1'-oxybis[2-chloro-, the molecule is symmetrical. The first elimination reaction will produce (2-chloroethoxy)ethene. Since there is only one type of beta-hydrogen relative to the chlorine atom, regioselectivity is not a factor in this initial step.
Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z isomers). youtube.comkhanacademy.org The E2 reaction is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. It requires a specific spatial arrangement where the beta-hydrogen and the leaving group are in the same plane and on opposite sides of the carbon-carbon bond—an anti-periplanar conformation. masterorganicchemistry.comchemistrysteps.com This geometric constraint determines which stereoisomeric alkene can be formed. khanacademy.org The E1 reaction is stereoselective but not stereospecific. youtube.com Because it proceeds through a carbocation intermediate, there is free rotation around the carbon-carbon single bond. The base can then remove a proton to form the most stable alkene, which is typically the trans (E) isomer due to reduced steric strain. youtube.com For the dehydrohalogenation of Butane, 1,1'-oxybis[2-chloro- to form (2-chloroethoxy)ethene, the resulting product does not exhibit E/Z isomerism.
Role of Base Strength and Solvent Polarity
The presence of chlorine atoms on the butyl chains introduces the possibility of elimination and substitution reactions, which are significantly influenced by the strength of the base and the polarity of the solvent used.
In reactions involving Butane, 1,1'-oxybis[2-chloro-, a strong, sterically hindered base would favor an E2 elimination mechanism, leading to the formation of an unsaturated ether. A strong, unhindered base, which is also a good nucleophile (e.g., hydroxide or alkoxides), could lead to a competition between E2 and S(_N)2 reactions. masterorganicchemistry.comstackexchange.com Primary alkyl halides are more prone to S(_N)2 reactions, while secondary halides, as is the case in this molecule, can undergo both, with elimination often predominating with strongly basic nucleophiles. masterorganicchemistry.com
The choice of solvent is crucial in determining the reaction pathway. chemistrysteps.com
Polar protic solvents (e.g., water, ethanol) can solvate both the cation and the anion. They are capable of hydrogen bonding, which can "cage" and weaken a nucleophile, thus favoring S(_N)1 and E1 reactions by stabilizing the intermediate carbocation and the leaving group. chemistrysteps.comyoutube.com
Polar aprotic solvents (e.g., acetone, DMSO, DMF) solvate cations well but not anions, leaving the nucleophile "naked" and more reactive. chemistrysteps.com This condition strongly favors S(_N)2 and E2 reactions. masterorganicchemistry.comchemistrysteps.comiiste.org For a secondary alkyl halide like Butane, 1,1'-oxybis[2-chloro-, using a polar aprotic solvent with a strong base would likely promote the E2 mechanism. masterorganicchemistry.com
| Condition | Favored Mechanism | Likely Product with Butane, 1,1'-oxybis[2-chloro- |
| Strong, sterically hindered base (e.g., t-butoxide) in any solvent | E2 | Unsaturated ether (alkene formation) |
| Strong, unhindered base/nucleophile (e.g., ethoxide) in a polar aprotic solvent | E2 > S(_N)2 | Primarily unsaturated ether, some substitution product (alkoxy ether) |
| Strong, unhindered base/nucleophile in a polar protic solvent | E2/S(_N)2/E1/S(_N)1 mix | Mixture of elimination and substitution products |
| Weak base/weak nucleophile in a polar protic solvent | E1/S(_N)1 | Slow reaction, potential for elimination and substitution products via carbocation |
Reactivity of the Ether Linkage in Butane, 1,1'-oxybis[2-chloro-
Ethers are generally known for their low reactivity, which makes them useful as solvents. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com However, under specific conditions, the ether linkage can be cleaved.
The most common reaction of ethers is cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orgjove.comwikipedia.org Hydrochloric acid (HCl) is generally less effective. libretexts.orgjove.com The reaction proceeds via nucleophilic substitution.
The mechanism involves two main steps:
Protonation of the ether oxygen: The strong acid protonates the oxygen atom of the ether, converting the alkoxy group (-OR) into a good leaving group (an alcohol, -ROH). masterorganicchemistry.comlibretexts.orgjove.com
Nucleophilic attack by the halide ion: The halide ion (Br or I) then attacks one of the adjacent carbon atoms, displacing the alcohol and forming an alkyl halide. masterorganicchemistry.comjove.com
The specific pathway of the nucleophilic attack (S(_N)1 or S(_N)2) depends on the structure of the alkyl groups. masterorganicchemistry.comjove.comwikipedia.org Since the carbon atoms attached to the oxygen in Butane, 1,1'-oxybis[2-chloro- are secondary, the reaction could proceed through a mixture of S(_N)1 and S(_N)2 pathways, although the S(_N)2 mechanism is more likely for primary and secondary alkyl groups. libretexts.orgjove.com In an S(_N)2 reaction, the halide attacks the less sterically hindered carbon. libretexts.orgjove.com If an excess of the strong acid is used, the alcohol formed in the initial step will be further converted into another molecule of alkyl halide. libretexts.org
The reaction with HI would be: C(_4)H(_8)Cl-O-C(_4)H(_8)Cl + 2HI (excess) (\rightarrow) 2 C(_4)H(_8)ClI + H(_2)O
| Reagent | Reactivity | Mechanism (for secondary ether) |
| HI | High | S(_N)2 / S(_N)1 |
| HBr | Moderate | S(_N)2 / S(_N)1 |
| HCl | Low | S(_N)2 / S(_N)1 |
In the presence of atmospheric oxygen, ethers can undergo a process called autoxidation to form hydroperoxides and dialkyl peroxides. jove.comntu.edu.sgutexas.edu This is a slow, free-radical chain reaction that is initiated by light, heat, or the presence of other radical initiators. osu.eduorganicmystery.com These peroxides can be highly unstable and explosive, especially when concentrated by heating or evaporation. jove.comntu.edu.sgosu.edupitt.edu
The mechanism of autoxidation involves three stages:
Initiation: A radical initiator abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming a carbon-centered radical. ntu.edu.sg
Propagation: The carbon radical reacts with molecular oxygen (O(_2)) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and a new carbon radical, continuing the chain reaction. ntu.edu.sg
Termination: The reaction stops when two radicals combine to form a non-radical product. ntu.edu.sg
For Butane, 1,1'-oxybis[2-chloro-, the hydrogen atoms on the carbons alpha to the ether oxygen (C1 and C1') are susceptible to abstraction in this process. The presence of peroxides can be tested by adding an acidified potassium iodide (KI) solution; a yellow or brown color indicates the presence of iodine, which is formed by the oxidation of iodide by the peroxides. jove.comntu.edu.sg
Advanced Analytical and Spectroscopic Characterization of Butane, 1,1 Oxybis 2 Chloro
Chromatographic Separation Techniques for Butane, 1,1'-oxybis[2-chloro- Analysis
Chromatography is the cornerstone for isolating Butane, 1,1'-oxybis[2-chloro- from complex matrices and separating it from its isomers. Both gas and liquid chromatography serve distinct but complementary roles in its analysis.
Gas chromatography is the most prevalent technique for the analysis of halogenated ethers due to their volatility. nih.gov Method development focuses on achieving optimal resolution, sensitivity, and analysis speed.
Column Selection and Conditions: The choice of GC column is critical. Both packed and capillary columns have been used, though fused-silica capillary columns are now standard for their superior resolution and efficiency. nih.govgcms.cz Columns with a non-polar or intermediate-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., Rxi-5Sil MS, DB-5) or a 3% cyanopropylpolysiloxane (SP-1000), are commonly employed. nih.govrestek.com
Detector Systems: A range of detectors can be utilized. A halogen-specific detector (XSD), such as an electrolytic conductivity detector (ELCD), provides high selectivity for chlorinated compounds. nih.gov However, Gas Chromatography-Mass Spectrometry (GC/MS) is the preferred method as it provides both separation and structural confirmation. sigmaaldrich.comsigmaaldrich.com
Optimization Parameters: Method optimization aims to enhance separation and reduce run times. Key parameters include:
Carrier Gas Flow Rate: Using an optimal linear velocity for the carrier gas (typically helium) maximizes column efficiency. gcms.cz
Temperature Programming: A programmed temperature ramp allows for the effective separation of analytes with different boiling points and shortens the analysis time. gcms.cz
Injection Technique: Splitless injection is often used for trace analysis to ensure the maximum amount of analyte reaches the column, while split injection is suitable for more concentrated samples. restek.com
Column Dimensions: Reducing the column's internal diameter and film thickness can significantly increase efficiency and speed up analysis, a principle used in "Fast GC" methods. gcms.czavantorsciences.com
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC/MS) | nih.govsigmaaldrich.com |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; Rxi-5Sil MS or equivalent | restek.comagilent.com |
| Carrier Gas | Helium, constant flow ~1.0-1.5 mL/min | nih.gov |
| Oven Program | Initial Temp: 40-60°C, hold 1-2 min; Ramp: 10-15°C/min to 250°C, hold 5 min | agilent.com |
| Injector | Split/Splitless, 250°C | restek.com |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | nih.govepa.gov |
While GC is the primary tool for volatile analysis, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is valuable for assessing the purity of Butane, 1,1'-oxybis[2-chloro-. It can detect non-volatile impurities, degradation products, or synthetic precursors that would not be amenable to GC analysis.
Methodology: A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. mdpi.com
Stationary Phase: A C18 column is a common choice, offering good retention for moderately polar organic compounds. mdpi.com
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and water or an aqueous buffer is employed to separate compounds with a range of polarities. mdpi.commolnar-institute.com
Detection: Since this ether lacks a strong chromophore, Ultraviolet (UV) detection at low wavelengths (~210 nm) may be used, but it offers limited sensitivity. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are more suitable. sielc.com Coupling LC with mass spectrometry (LC/MS) provides the highest sensitivity and specificity. nih.gov
| Parameter | Typical Conditions for Purity Assessment | Reference |
|---|---|---|
| Instrument | High-Performance Liquid Chromatograph (HPLC) | mdpi.com |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | mdpi.com |
| Mobile Phase | A: Water; B: Acetonitrile. Gradient from 30% B to 100% B over 20 minutes. | molnar-institute.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detector | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) | sielc.comnih.gov |
Mass Spectrometric Approaches for Structural Confirmation and Isomer Differentiation
Mass spectrometry is indispensable for the analysis of Butane, 1,1'-oxybis[2-chloro-, providing definitive structural confirmation, enabling isomer differentiation, and ensuring accurate formula determination.
When coupled with GC, Electron Ionization (EI) is the most common ionization technique for this compound. The high-energy (70 eV) electron beam produces a characteristic and reproducible fragmentation pattern that serves as a chemical fingerprint.
The mass spectrum of 2,2'-oxybis(1-chloropropane) shows a discernible molecular ion (M+) peak cluster around m/z 170, 172, and 174, consistent with a molecule containing two chlorine atoms. nist.gov The fragmentation is dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the ether oxygen) and cleavage of the carbon-chlorine bond. libretexts.orgyoutube.com This leads to several characteristic fragment ions.
| m/z (Nominal) | Proposed Fragment Ion Structure | Significance |
|---|---|---|
| 170 | [C6H12³⁵Cl2O]⁺˙ | Molecular Ion |
| 121/123 | [M - CH2Cl]⁺ or [C5H10³⁵ClO]⁺ | Loss of a chloromethyl group |
| 77/79 | [CH3CH³⁵Cl]⁺˙ | Chloropropyl fragment |
| 45 | [C2H5O]⁺ | Base peak, from alpha-cleavage |
| 41 | [C3H5]⁺ | Allyl cation, common fragment |
Data sourced from NIST Mass Spectrometry Data Center and Restek. restek.comnist.gov
Tandem mass spectrometry (MS/MS) offers an additional layer of structural confirmation and is a powerful tool for differentiating isomers that may produce similar full-scan EI spectra. mdpi.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 170 or a major fragment like m/z 121) is isolated and then subjected to collision-induced dissociation (CID) to generate a secondary set of product ions.
This technique is particularly useful for distinguishing between positional isomers. For example, 2,2'-oxybis(1-chloropropane) and its isomer 1-chloro-2-((2-chloropropoxy)methyl)ethane would likely show different product ion spectra from the fragmentation of their respective molecular ions due to differences in bond energies and fragment stability. mdpi.comnih.gov The fragmentation pathways can be mapped to confirm the connectivity of the atoms within the molecule.
| Precursor Ion (m/z) | Potential Major Product Ions (m/z) | Plausible Neutral Loss |
|---|---|---|
| 170 | 121, 93, 77 | CH2Cl, C6H5, C3H6Cl |
| 121 | 91, 85, 45 | CH2O, HCl, C3H5Cl |
High-resolution mass spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). uantwerpen.be This capability is crucial for unambiguously determining the elemental composition of the parent molecule and its fragments.
For Butane, 1,1'-oxybis[2-chloro-, HRMS can easily distinguish its molecular formula, C6H12Cl2O, from other potential elemental compositions that have the same nominal mass. The precise mass measurement, combined with the distinct isotopic pattern generated by the two chlorine atoms, provides definitive evidence for the elemental formula. uantwerpen.beresearchgate.net
| Ion | Elemental Formula | Nominal Mass (Da) | Exact Mass (Da) | Reference |
|---|---|---|---|---|
| Molecular Ion [M]⁺˙ | C6H12³⁵Cl2O | 170 | 170.02652 | nih.gov |
| Fragment Ion [M - CH2Cl]⁺ | C5H10³⁵ClO | 121 | 121.04204 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including connectivity and stereochemistry. For a molecule such as Butane, 1,1'-oxybis[2-chloro-, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.
¹H NMR and ¹³C NMR Spectral Analysis of Butane, 1,1'-oxybis[2-chloro-
The structure of Butane, 1,1'-oxybis[2-chloro- (1,1'-Oxybis(2-chlorobutane)) possesses a plane of symmetry through the central oxygen atom. This symmetry results in the chemical equivalence of the two 2-chlorobutyl groups, simplifying the expected NMR spectra. Within each chain, there are four unique carbon environments and four distinct sets of protons.
¹H NMR Spectral Analysis: The proton NMR spectrum is predicted to show four distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent chlorine and oxygen atoms, which deshield the neighboring protons, causing them to resonate at a higher frequency (downfield). Protons on carbons adjacent to the ether oxygen typically appear in the 3.4–4.5 δ range libretexts.org. The splitting pattern of each signal is predicted based on the (n+1) rule, where 'n' is the number of adjacent non-equivalent protons.
Predicted ¹H NMR Data: A summary of the predicted ¹H NMR spectral data for Butane, 1,1'-oxybis[2-chloro- is presented in the interactive table below.
| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Structural Assignment |
| H-d | ~1.05 | Triplet (t) | 6H | -CH₂-CH₃ |
| H-c | ~1.75 | Multiplet (m) | 4H | -CHCl-CH₂ -CH₃ |
| H-a | ~3.60 | Multiplet (m) | 4H | -O-CH₂ -CHCl- |
| H-b | ~3.95 | Multiplet (m) | 2H | -CHCl -CH₂- |
Note: Predicted values are estimates based on analogous structures like 2-chlorobutane and dipropyl ether libretexts.orgdocbrown.info.
¹³C NMR Spectral Analysis: The proton-decoupled ¹³C NMR spectrum is predicted to display four sharp signals, corresponding to the four chemically non-equivalent carbon atoms in the 2-chlorobutyl group. The chemical shifts are significantly affected by the attached electronegative atoms. Carbons bonded to the ether oxygen typically resonate in the 50–80 δ range, while those bonded to chlorine are also shifted downfield libretexts.orgdocbrown.info.
Predicted ¹³C NMR Data: The following interactive table details the predicted ¹³C NMR chemical shifts.
| Carbon Label | Predicted Chemical Shift (ppm) | Structural Assignment |
| C-4 | ~11 | -CH₂-CH₃ |
| C-3 | ~28 | -CHCl-CH₂ -CH₃ |
| C-2 | ~62 | -CHCl -CH₂- |
| C-1 | ~72 | -O-CH₂ -CHCl- |
Note: Predicted values are estimates based on data from similar alkyl halides and ethers docbrown.info.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edu
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Butane, 1,1'-oxybis[2-chloro-, COSY would show cross-peaks connecting H-d to H-c, H-c to H-b, and H-b to H-a, confirming the sequence of the butyl chain. sdsu.eduresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). sdsu.educolumbia.edu This technique would definitively link each proton signal to its corresponding carbon signal in the predicted tables above (e.g., H-d with C-4, H-c with C-3, etc.).
Predicted Key 2D NMR Correlations:
| Technique | Key Predicted Correlations | Information Gained |
| COSY | H-a ↔ H-b; H-b ↔ H-c; H-c ↔ H-d | Confirms H-H connectivity along the butyl chain. |
| HSQC | H-a ↔ C-1; H-b ↔ C-2; H-c ↔ C-3; H-d ↔ C-4 | Assigns each proton to its directly bonded carbon. |
| HMBC | H-a → C-2, C-3; H-b → C-1, C-3, C-4 | Confirms the carbon skeleton and placement of functional groups. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of Butane, 1,1'-oxybis[2-chloro- is expected to be characterized by absorptions corresponding to its ether and alkyl halide functionalities. The most prominent peaks would be:
C-H stretching: Strong absorptions in the 2850–3000 cm⁻¹ region, characteristic of alkyl groups.
C-O-C stretching: A strong, distinct band around 1050–1150 cm⁻¹, which is indicative of the ether linkage. libretexts.org
C-Cl stretching: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine bond. The exact position can be sensitive to the conformation of the molecule.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It relies on changes in polarizability during molecular vibrations. wikipedia.org While the polar C-O and C-Cl bonds would be visible, the C-C backbone and symmetric C-H vibrations often produce strong signals in Raman spectra. For halogenated ethers, the low-frequency region is often rich with molecule-specific information related to the vibrations of the heavier halogen atoms. aip.orgnih.govresearchgate.netnih.gov
Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch | 2850 - 3000 | 2850 - 3000 | Strong (IR), Strong (Raman) |
| C-O-C Stretch | 1050 - 1150 | 1050 - 1150 | Strong (IR), Weak (Raman) |
| C-Cl Stretch | 600 - 800 | 600 - 800 | Medium-Strong (IR), Strong (Raman) |
X-Ray Crystallography for Solid-State Structural Analysis (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. This technique is contingent upon the ability to grow a high-quality single crystal of the compound.
A search of existing crystallographic databases indicates that the crystal structure of Butane, 1,1'-oxybis[2-chloro- has not been reported. If a suitable crystal were obtained, the analysis would reveal the precise molecular geometry, including the torsional angles of the butyl chains and the C-O-C bond angle of the ether linkage. Furthermore, it would elucidate how the molecules pack in the crystal lattice and identify any significant intermolecular forces, such as dipole-dipole interactions involving the C-Cl and C-O bonds. Studies on related polychlorinated alkanes show that such structures often adopt conformations that minimize steric repulsion. diva-portal.orgnih.gov
Butane, 1,1 Oxybis 2 Chloro As a Precursor and Building Block in Advanced Organic Synthesis
Use in Polymer Synthesis and Material Science
The structure of Butane, 1,1'-oxybis[2-chloro- suggests its utility as a monomer in the synthesis of various polymers. The presence of two reactive chlorine atoms allows for the formation of long-chain molecules through reactions with suitable co-monomers.
Condensation Polymerization with Di- and Polyfunctional Co-Monomers
Butane, 1,1'-oxybis[2-chloro- can hypothetically undergo condensation polymerization with various di- and polyfunctional nucleophiles. For instance, reaction with diamines would lead to the formation of polyetheramines, while reaction with diols or their corresponding alkoxides would yield polyethers. The general scheme for such a polymerization with a generic difunctional nucleophile (Nu-R-Nu) can be envisioned as follows:
n Cl-(CH(Cl)CH₂CH₂CH₂)-O-(CH(Cl)CH₂CH₂CH₂) + n Nu-R-Nu → [-(CH(Nu)CH₂CH₂CH₂)-O-(CH(Nu)CH₂CH₂CH₂)-R-]n + 2n HCl
The properties of the resulting polymer would be highly dependent on the nature of the co-monomer 'R'. For example, using a rigid aromatic diamine could lead to a polymer with a high glass transition temperature, whereas a flexible aliphatic diol might produce a more elastomeric material.
Table 1: Hypothetical Co-monomers for Condensation Polymerization and Potential Polymer Properties
| Co-monomer Type | Example Co-monomer | Potential Polymer Class | Expected Polymer Characteristics |
| Diamine | 1,6-Hexanediamine | Polyetheramine | Flexible, potentially water-soluble |
| Diol | Bisphenol A | Aromatic Polyether | Rigid, high thermal stability |
| Dithiol | 1,4-Benzenedithiol | Polythioether | High refractive index, good chemical resistance |
Synthesis of Halogenated Polyethers and Their Derivatives
The chlorine atoms in Butane, 1,1'-oxybis[2-chloro- are not only reactive sites for polymerization but also introduce halogen content into the polymer backbone. This can impart desirable properties such as flame retardancy and reduced solubility in non-polar solvents. The synthesis of halogenated polyethers could be achieved through self-condensation under specific conditions or, more likely, through copolymerization with other ether-containing monomers.
Furthermore, the chlorine atoms on the resulting polyether backbone could serve as handles for post-polymerization modification. For example, they could be substituted with other functional groups to fine-tune the polymer's properties.
Formation of Specialty Polymers with Tunable Properties
The versatility of Butane, 1,1'-oxybis[2-chloro- as a building block could allow for the creation of specialty polymers with properties tailored for specific applications. By carefully selecting co-monomers and polymerization conditions, it is conceivable to control factors such as molecular weight, branching, and cross-linking. For instance, the use of a trifunctional amine co-monomer could lead to the formation of a cross-linked network, resulting in a thermosetting polymer. The ether linkage in the backbone would be expected to impart a degree of flexibility to the resulting polymer chains.
Role as a Reagent in Complex Molecule Construction
Beyond polymerization, the reactive nature of the C-Cl bonds in Butane, 1,1'-oxybis[2-chloro- makes it a potential reagent for the construction of more complex organic molecules.
Introduction of Butane-Ether Moieties into Target Structures
This compound can be used as an alkylating agent to introduce a chloro-substituted butane-ether moiety into a variety of organic molecules. Through nucleophilic substitution reactions, a wide range of nucleophiles could displace one or both of the chlorine atoms. For example, reaction with a phenoxide could lead to the formation of an aromatic ether. The remaining chlorine atom could then be used for further synthetic transformations.
Table 2: Potential Nucleophilic Substitution Reactions and Products
| Nucleophile | Reagent Example | Product Type | Potential Application |
| Alkoxide | Sodium ethoxide | Dialkoxybutane ether | Solvent, intermediate |
| Thiolate | Sodium thiophenoxide | Dithioether | Ligand for metal catalysis |
| Amine | Ammonia | Diaminobutane ether | Building block for polyamides |
| Carbanion | Diethyl malonate anion | Dialkylated malonic ester | Intermediate for fine chemicals |
Applications in Heterocyclic Compound Synthesis
The two electrophilic centers in Butane, 1,1'-oxybis[2-chloro- make it a candidate for the synthesis of heterocyclic compounds, particularly macrocycles. In a reaction with a dinucleophile, such as a long-chain diol or diamine, an intramolecular cyclization could lead to the formation of a crown ether-like macrocycle. The size of the resulting ring would be dependent on the length of the dinucleophile.
For example, a reaction with a suitable polyethylene glycol could theoretically yield a macrocyclic polyether. Such compounds are of interest for their ability to complex with metal cations. The synthesis would likely be performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
No Direct Research Found on the Catalytic Applications of Butane, 1,1'-oxybis[2-chloro-
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings, data, or scholarly articles were identified detailing the use of Butane, 1,1'-oxybis[2-chloro- as a precursor or building block in advanced organic synthesis, specifically within the realms of catalytic applications and catalyst precursor roles.
Extensive queries aimed at uncovering its application in ligand design for metal catalysis or its role in facilitating organic transformations did not yield any relevant results. The scientific literature does not appear to contain studies that specifically investigate "Butane, 1,1'-oxybis[2-chloro-" for the purposes outlined in the requested article structure.
While the search was broadened to include more general terms such as "chloroalkyl ethers" and "chlorinated dialkyl ethers" in catalysis, the resulting information was not specific to the compound . For instance, while a related compound, bis(2-chloroethyl) ether, is known to be a precursor in the synthesis of dibenzo-18-crown-6, this information cannot be accurately extrapolated to "Butane, 1,1'-oxybis[2-chloro-".
The absence of dedicated research in this specific area prevents the generation of a scientifically accurate article with detailed research findings and data tables as requested. Creating such content without supporting evidence would be speculative and would not meet the standards of scientific accuracy.
Therefore, the requested article focusing solely on the catalytic applications of "Butane, 1,1'-oxybis[2-chloro-" cannot be produced at this time due to a lack of available research data.
Environmental Transformation and Degradation Pathways of Butane, 1,1 Oxybis 2 Chloro
Hydrolytic Degradation Mechanisms
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated alkanes and ethers, this process typically involves the substitution of a chlorine atom with a hydroxyl group. The ether linkage itself is generally resistant to hydrolysis under typical environmental conditions.
The likely primary hydrolysis products of Butane, 1,1'-oxybis[2-chloro- would be the corresponding mono- and di-hydroxylated ethers, resulting from the stepwise replacement of the chlorine atoms. The initial hydrolysis product would be 1-(2-chlorobutoxy)-2-butanol, followed by further hydrolysis to 1,1'-oxybis[2-butanol].
Table 1: Estimated Hydrolysis Data for a Structurally Similar Compound
| Compound Name | Hydrolysis Half-life (at 20-25°C, pH 7) | Primary Hydrolysis Products |
|---|
Data for bis(2-chloroethyl) ether is presented as an estimate for the behavior of Butane, 1,1'-oxybis[2-chloro-].
The rate of hydrolysis of chlorinated alkanes is influenced by both pH and temperature. Generally, hydrolysis rates increase with increasing temperature due to the provision of activation energy for the reaction.
The influence of pH on the hydrolysis of alkyl halides can be complex. Under neutral and acidic conditions, the hydrolysis of primary and secondary alkyl chlorides proceeds via a slow nucleophilic substitution (SN2) reaction with water. In alkaline conditions, a faster elimination (E2) reaction or direct substitution by hydroxide ions (SN2) can occur, leading to an increased degradation rate. Therefore, it is expected that the hydrolytic stability of Butane, 1,1'-oxybis[2-chloro- would be lowest at elevated pH and temperature.
1 Oxidative Transformation by Naturally Occurring Oxidants
There is limited information available on the oxidative transformation of bis(2-chloro-1-methylethyl) ether by naturally occurring oxidants in the environment, such as hydroxyl radicals (•OH) in the atmosphere or manganese oxides in soils and sediments. Ethers can be susceptible to oxidation, which can lead to the cleavage of the ether bond noaa.gov. However, the presence of chlorine atoms in the molecule can influence its reactivity. The high stability of the carbon-chlorine bond suggests that oxidation might be a slow process under typical environmental conditions cdc.gov.
2 Reductive Pathways in Anoxic Conditions
In anoxic environments, such as saturated soils, sediments, and groundwater, chemical reduction can be a significant transformation pathway for chlorinated compounds. However, bis(2-chloro-1-methylethyl) ether appears to be highly resistant to this process. The calculated half-life for its chemical reductive dehalogenation is very long, indicating that this is not a significant degradation pathway. This resistance to reduction contributes to its persistence in anaerobic environments. For a reductive pathway to be effective, a strong reducing agent would be required, which may not be readily available in most natural anoxic settings wikipedia.orgacs.org.
Environmental Transport and Fate Modeling Implications (excluding bioaccumulation/toxicity)
The environmental transport and ultimate fate of Butane, 1,1'-oxybis[2-chloro- are governed by its physicochemical properties. These properties are essential inputs for environmental models that predict its distribution and persistence in various environmental compartments, such as air, water, and soil.
The mobility of Butane, 1,1'-oxybis[2-chloro- in terrestrial and aquatic environments is largely dictated by its water solubility and its tendency to adsorb to soil and sediment. With a water solubility of 1700 ppm at 20°C, this compound is moderately soluble. nih.gov This solubility suggests that it has the potential for migration through the soil column and transport in surface waters. nih.gov
Volatilization from water surfaces is anticipated to be a significant fate process. nih.gov This is supported by an estimated Henry's Law constant of 7.4 x 10⁻⁵ atm-m³/mol. nih.gov Based on this, the estimated volatilization half-life from a model river is 19 hours, and from a model lake, it is 10 days. nih.gov The octanol-water partition coefficient (log Kow) of 2.48 indicates a moderate potential for adsorption to organic matter in soil and sediment. nih.gov However, its water solubility may still lead to leaching and potential groundwater contamination. nih.gov
Physicochemical Properties Relevant to Environmental Transport
| Property | Value | Reference |
|---|---|---|
| Water Solubility | 1700 ppm at 20°C | nih.gov |
| Henry's Law Constant | 7.4 x 10⁻⁵ atm-m³/mol (estimated) | nih.gov |
| Log Octanol-Water Partition Coefficient (Log Kow) | 2.48 | nih.gov |
The environmental persistence of Butane, 1,1'-oxybis[2-chloro- is also dependent on its susceptibility to various degradation processes.
Hydrolysis is one potential abiotic degradation pathway. However, for Butane, 1,1'-oxybis[2-chloro-, this process is expected to be slow. nih.gov By analogy to the structurally similar bis(2-chloroethyl)ether, the hydrolysis half-life is estimated to be quite long, suggesting that this is not a rapid degradation route. nih.gov
Information on the biodegradation of Butane, 1,1'-oxybis[2-chloro- is limited. However, many ethers are known to be resistant to biodegradation. While some studies on related compounds like bis(2-chloroethyl) ether have shown that biodegradation can occur, potentially through the action of specific microorganisms, the pathways and rates for Butane, 1,1'-oxybis[2-chloro- itself are not well-established.
Estimated Environmental Half-Lives
| Compartment | Process | Estimated Half-Life | Reference |
|---|---|---|---|
| River Water | Volatilization | 19 hours | nih.gov |
| Lake Water | Volatilization | 10 days | nih.gov |
Theoretical and Computational Studies on Butane, 1,1 Oxybis 2 Chloro
Quantum Chemical Calculations for Molecular Structure and Conformation
Geometry Optimization and Conformational Analysis
A comprehensive conformational analysis, which would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them, has not been published for Butane, 1,1'-oxybis[2-chloro-]. Such studies are crucial for understanding its physical and chemical behavior. While general principles of conformational analysis for alkanes and ethers are well-established, the specific influence of the chlorine substituents and the ether linkage on the conformational preferences of this molecule has not been computationally explored and documented.
Electronic Structure and Bonding Analysis
There is a lack of published research detailing the electronic structure of Butane, 1,1'-oxybis[2-chloro-]. This would include analyses of molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), electron density distribution, and the nature of the chemical bonds. Such analyses provide insights into the molecule's reactivity and spectroscopic characteristics. While computational studies on the electronic properties of other chlorinated compounds exist, specific data for Butane, 1,1'-oxybis[2-chloro-] is absent.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is instrumental in detailing the pathways of chemical reactions. For Butane, 1,1'-oxybis[2-chloro-], which can potentially undergo reactions like substitution and elimination, such computational elucidation is not found in the literature.
Transition State Characterization for Substitution and Elimination Reactions
The characterization of transition states is a cornerstone of understanding reaction kinetics. There are no available computational studies that have located and characterized the transition state structures for nucleophilic substitution or elimination reactions of Butane, 1,1'-oxybis[2-chloro-]. Such research would provide critical information on the activation energies and the geometry of the molecule as it transforms from reactant to product. Although the mechanisms of substitution and elimination reactions for haloalkanes are generally understood, specific computational data for this ether are not available.
Reaction Coordinate Analysis and Energy Profiles
Detailed reaction coordinate analyses and the corresponding energy profiles for reactions involving Butane, 1,1'-oxybis[2-chloro-] have not been computationally modeled and published. These profiles are essential for a quantitative understanding of reaction rates and for determining the favorability of different reaction pathways. A computational study on the atmospheric oxidation of the related compound bis(2-chloroethyl) ether by OH and NO3 radicals and Cl atoms has been performed using Density Functional Theory (DFT), which included the calculation of reaction energies and rate constants using canonical transition state theory. researchgate.net However, similar detailed analyses for Butane, 1,1'-oxybis[2-chloro-] are not present in the literature.
Spectroscopic Property Prediction and Validation
The prediction of spectroscopic data through computational methods is a common practice to aid in the identification and characterization of compounds. While experimental spectroscopic data for isomers of bis(chloropropyl) ether may exist in databases, detailed computational studies that predict and validate these spectra are not available in published research. This includes the prediction of NMR chemical shifts and coupling constants, as well as vibrational frequencies for IR and Raman spectroscopy.
Vibrational Frequency Calculations (IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental tool for identifying molecular structures and functional groups. Computational methods, particularly those based on Density Functional Theory (DFT), are widely employed to predict the vibrational spectra of molecules. For Butane, 1,1'-oxybis[2-chloro-, calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) to obtain the harmonic vibrational frequencies.
The predicted spectrum would be characterized by several key vibrational modes:
C-H Stretching: The aliphatic C-H bonds in the butyl chains would exhibit stretching vibrations in the 2850-3000 cm⁻¹ region.
C-O-C Stretching: The ether linkage is expected to produce a strong, characteristic asymmetric stretching vibration, typically in the 1050-1150 cm⁻¹ range. The corresponding symmetric stretch would be weaker in the IR spectrum but potentially stronger in the Raman spectrum.
C-Cl Stretching: The presence of the chlorine atoms introduces C-Cl stretching modes, which are anticipated to appear in the 600-800 cm⁻¹ region. The exact position would be sensitive to the conformation of the molecule.
Bending and Torsional Modes: A complex series of bending (scissoring, wagging, twisting) and torsional modes for the C-H and C-C bonds would populate the fingerprint region of the spectrum (below 1500 cm⁻¹).
A hypothetical table of calculated vibrational frequencies for a stable conformer of Butane, 1,1'-oxybis[2-chloro- is presented below. These values are illustrative and would be refined by actual quantum chemical calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| Asymmetric C-H Stretching | 2980 | Medium | Medium |
| Symmetric C-H Stretching | 2890 | Medium | Strong |
| CH₂ Scissoring | 1465 | Medium | Weak |
| Asymmetric C-O-C Stretching | 1120 | Strong | Weak |
| C-C Stretching | 950 | Weak | Medium |
| C-Cl Stretching | 720 | Strong | Strong |
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and for understanding how the electronic environment of each nucleus is influenced by the molecular structure.
For Butane, 1,1'-oxybis[2-chloro-, the presence of the electronegative oxygen and chlorine atoms will significantly influence the chemical shifts of nearby protons and carbons. The molecule has several distinct chemical environments:
The protons and carbons directly attached to the chlorine atom (C2 and H2) are expected to be significantly deshielded.
The protons and carbons adjacent to the ether oxygen (C1 and H1) will also experience deshielding.
The terminal methyl groups (C4 and H4) and the adjacent methylene (B1212753) groups (C3 and H3) will have chemical shifts more typical of aliphatic chains, though they will be influenced by the nearby electron-withdrawing groups.
A table of predicted ¹H and ¹³C NMR chemical shifts for Butane, 1,1'-oxybis[2-chloro- is provided below. These are estimated values based on typical group contributions and would be more precisely determined through quantum mechanical calculations.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1/H1 | ~3.6 - 3.8 | ~70 - 75 |
| C2/H2 | ~4.0 - 4.2 | ~60 - 65 |
| C3/H3 | ~1.6 - 1.8 | ~25 - 30 |
| C4/H4 | ~0.9 - 1.1 | ~10 - 15 |
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Butane, 1,1'-oxybis[2-chloro-, MD simulations can provide valuable insights into its behavior in different solvent environments and its interactions with other molecules.
In an MD simulation, the molecule would be placed in a simulation box filled with solvent molecules (e.g., water, methanol, or a nonpolar solvent like hexane). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.
These simulations can reveal:
Solvation Structure: How solvent molecules arrange themselves around the solute. For Butane, 1,1'-oxybis[2-chloro- in water, it would be expected that water molecules would form hydrogen bonds with the ether oxygen.
Conformational Dynamics: The flexibility of the butyl chains and how the molecule transitions between different shapes (conformers) in solution.
Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated.
Intermolecular Interactions: The simulations can quantify the strength and nature of interactions, such as van der Waals forces and electrostatic interactions, with the surrounding solvent molecules.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. chemrxiv.org This is achieved by calculating a set of molecular descriptors that quantify various aspects of the molecule's structure and then using statistical methods to correlate these descriptors with experimentally determined reactivity data.
For Butane, 1,1'-oxybis[2-chloro-, a QSRR model could be developed to predict its reactivity in a particular type of reaction, for example, nucleophilic substitution at the carbon bearing the chlorine atom. The process would involve:
Descriptor Calculation: A wide range of molecular descriptors for Butane, 1,1'-oxybis[2-chloro- and a series of related haloethers would be calculated using computational chemistry software. These descriptors could include:
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO and LUMO energies.
Steric Descriptors: Molecular volume, surface area, and shape indices.
Topological Descriptors: Connectivity indices that describe the branching of the molecule.
Model Development: Using a dataset of known reaction rates for the series of compounds, a statistical model (e.g., multiple linear regression) would be built to relate the descriptors to the reactivity.
Model Validation: The predictive power of the QSRR model would be tested using cross-validation techniques and by predicting the reactivity of compounds not included in the initial training set.
Such a model could then be used to predict the reactivity of new, untested haloethers, thereby guiding synthetic efforts and providing insights into the factors that govern their reactivity.
Future Research Directions and Emerging Paradigms for Butane, 1,1 Oxybis 2 Chloro
Development of Green Chemistry Approaches for Synthesis
The traditional route for synthesizing asymmetric ethers is the Williamson ether synthesis, which involves reacting halogenated hydrocarbons with an alcohol or phenol (B47542) salt. francis-press.com While effective, this method often requires strong bases and organic solvents, generating significant salt waste and posing environmental concerns. google.com Future research must prioritize the development of sustainable and efficient synthesis methods for Butane, 1,1'-oxybis[2-chloro-.
Green chemistry principles offer a roadmap for this development, focusing on minimizing hazardous waste, improving energy efficiency, and using sustainable catalysts. labinsights.nl Potential research avenues include:
Catalytic Williamson Ether Synthesis (CWES): Adapting catalytic versions of the Williamson synthesis could allow for the use of weaker alkylating agents and avoid stoichiometric salt production. acs.org Research could focus on developing a homogeneous catalytic process suitable for this specific ether. acs.org
Alternative Reaction Media: Exploring the use of greener solvents, or even solvent-free conditions, could drastically reduce the environmental impact of the synthesis. google.com Ionic liquids have been shown to be effective in some nucleophilic substitution reactions for ether synthesis. organic-chemistry.org
Energy-Efficient Methods: Investigating microwave-assisted or sonochemical reactions could provide more energy-efficient pathways, potentially offering higher yields and shorter reaction times compared to conventional heating. labinsights.nl
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future synthesis design should aim for high atom economy, for instance, through catalytic cycles that regenerate reagents. acs.org
| Green Chemistry Principle | Research Objective | Potential Methodologies | Expected Outcome |
|---|---|---|---|
| Waste Prevention | Eliminate salt byproducts from traditional Williamson synthesis. | Develop a catalytic cycle using a recyclable catalyst. | Higher process efficiency and reduced environmental footprint. |
| Safer Solvents & Auxiliaries | Replace hazardous organic solvents. | Screening of ionic liquids, supercritical fluids, or solvent-free conditions. | A safer, more environmentally benign synthesis process. |
| Energy Efficiency | Reduce energy consumption of the synthesis. | Microwave-assisted or flow-chemistry-based synthesis. | Faster reaction times and lower energy costs. |
| Catalysis | Improve reaction efficiency and selectivity. | Development of novel heterogeneous or phase-transfer catalysts. | Higher yields and purity with easier catalyst separation and reuse. |
Exploration of Novel Catalytic Applications
The molecular structure of Butane, 1,1'-oxybis[2-chloro-, featuring an ether linkage and two reactive chloro-alkyl groups, suggests its potential utility in catalysis. The ether oxygen can act as a coordination site for metal ions, while the chlorine atoms can be displaced in nucleophilic substitution reactions. Future research should explore these possibilities.
Potential catalytic roles include:
Ligand in Homogeneous Catalysis: The molecule could serve as a bidentate ligand for transition metal catalysts, potentially influencing the selectivity and activity of reactions such as cross-coupling or hydrogenation.
Phase-Transfer Catalyst: The combination of a relatively nonpolar backbone with polar ether and chloro- groups could make it a candidate for a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases.
Catalyst Scaffold: The compound could be used as a building block to synthesize more complex catalytic structures. The chlorine atoms provide handles for attaching other functional or catalytic groups.
Organocatalysis: While less common for ethers, derivatives of the molecule could be designed to act as organocatalysts, particularly in reactions where hydrogen bonding or specific steric environments are crucial.
Advanced Materials Incorporating Butane, 1,1'-oxybis[2-chloro- Scaffolds
The bifunctional nature of Butane, 1,1'-oxybis[2-chloro- makes it an attractive candidate as a monomer, cross-linker, or additive in the synthesis of advanced materials. The two chlorine atoms are reactive sites that can participate in polymerization reactions.
Future research in materials science could focus on:
Polymer Synthesis: This compound could be used as a monomer in polycondensation reactions with diols, diamines, or other nucleophiles to create novel polyethers, polyesters, or other polymers. mdpi.com The resulting polymers may exhibit unique thermal or mechanical properties due to the chlorinated butyl side chains and the flexible ether backbone.
Cross-Linking Agent: It could be used to cross-link existing polymer chains, enhancing their rigidity, thermal stability, or chemical resistance. This is analogous to how other bifunctional molecules are used to create thermosetting polymers.
Flame Retardants: Halogenated organic compounds, particularly those containing chlorine and bromine, are known for their flame-retardant properties. wikipedia.org Brominated ethers are particularly effective as they release radicals that interrupt combustion. wikipedia.org Research could investigate the efficacy of incorporating Butane, 1,1'-oxybis[2-chloro- into materials like plastics or textiles to improve their fire resistance.
Functional Coatings and Adhesives: Similar to how epoxy resins are formed from epichlorohydrin (B41342) and bisphenols, this molecule could be a precursor for specialty coatings or adhesives with high chemical resistance and specific mechanical properties. wikipedia.org
Interdisciplinary Research with Environmental Science and Engineering
As a halogenated organic compound (HOC), Butane, 1,1'-oxybis[2-chloro- warrants a thorough investigation of its environmental fate and potential toxicity. nih.govepa.gov HOCs can be persistent in the environment and may pose risks to ecosystems and human health. nih.govepa.gov A comprehensive understanding requires an interdisciplinary approach combining chemistry, toxicology, and environmental engineering.
Key research areas include:
Environmental Fate and Transport: Studies are needed to determine the compound's persistence in soil and water, its potential for bioaccumulation in organisms, and its mobility in the environment. nih.gov The behavior of related chloroalkyl ethers, which have been detected in water supplies near waste sites, underscores the importance of this research. epa.gov
Degradation Pathways: Investigating the mechanisms of degradation, such as microbial degradation, hydrolysis, and photolysis, is crucial. researchgate.netmdpi.com This knowledge is essential for predicting its environmental lifetime and for developing remediation strategies.
Toxicology: A full toxicological profile is necessary to assess potential health risks. This includes studies on acute and chronic toxicity, mutagenicity, and carcinogenicity. Other chloroalkyl ethers are classified as probable human carcinogens, making this a critical area of investigation. epa.govca.gov
Remediation Technologies: In case of environmental contamination, effective remediation techniques would be required. Research could focus on bioremediation using organohalide-respiring bacteria or advanced oxidation processes to break down the compound into benign substances. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Emerging applications include:
Property Prediction: Before undertaking costly and time-consuming laboratory work, ML models can predict the fundamental physical, chemical, and toxicological properties of the molecule. mit.eduresearch.googleresearchgate.net This allows for early-stage screening and prioritization of research efforts.
Synthesis Route Optimization: AI-driven retrosynthesis tools can analyze vast reaction databases to propose novel and efficient synthetic pathways. chemicalmarket.net These platforms can be tailored to prioritize green chemistry principles, suggesting routes that use cheaper starting materials, fewer steps, or less hazardous reagents. jetir.orgchemicalmarket.net
Discovery of Novel Applications: By analyzing the compound's structural features, AI can screen virtual libraries to identify potential applications, such as its ability to bind to specific protein targets for drug discovery or its suitability as a component in advanced materials with desired properties. researchgate.net
Accelerating Toxicological Assessment: AI can help build quantitative structure-activity relationship (QSAR) models to predict the toxicity of the compound, guiding safer handling protocols and providing preliminary data for environmental risk assessments. researchgate.netchemcopilot.com
| AI/ML Application Area | Specific Task | Potential Impact |
|---|---|---|
| Predictive Modeling | Prediction of boiling point, solubility, reactivity, and toxicity. mit.edunih.gov | Reduces the need for initial experimental work; prioritizes safer compounds. |
| Synthesis Planning | Retrosynthesis analysis to identify optimal and green reaction pathways. chemicalmarket.net | Accelerates the development of efficient and sustainable synthesis methods. |
| Materials Discovery | Screening for suitability as a polymer monomer or functional additive. researchgate.net | Identifies high-potential material applications before synthesis. |
| Process Optimization | Optimizing reaction conditions (temperature, catalyst, solvent) for maximum yield and minimal waste. chemcopilot.com | Improves efficiency and sustainability of chemical manufacturing. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Butane, 1,1'-oxybis[2-chloro-], and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-chloroethanol derivatives and alkyl halides under controlled conditions. For example, adjusting reaction temperature (40–60°C) and using phase-transfer catalysts like tetrabutylammonium bromide can enhance etherification efficiency. Purity assessment via GC-MS or NMR is critical to confirm structural integrity, as residual chlorinated byproducts (e.g., bis(2-chloroethyl) ether, CAS 111-44-4) may form due to incomplete substitution .
Q. Which analytical techniques are most reliable for quantifying trace impurities in Butane, 1,1'-oxybis[2-chloro-]?
- Methodological Answer : Gas chromatography with electron capture detection (GC-ECD) is preferred for detecting chlorinated impurities at ppm levels. For structural confirmation, tandem mass spectrometry (LC-MS/MS) coupled with collision-induced dissociation (CID) can differentiate isomers (e.g., distinguishing from propane-2,2'-oxybis[1-chloro-, CAS 108-60-1). Calibration with certified reference materials (CRMs) ensures accuracy .
Q. How can researchers safely handle and store Butane, 1,1'-oxybis[2-chloro-] to prevent degradation?
- Methodological Answer : Store in amber glass containers under inert gas (argon/nitrogen) at 4°C to minimize hydrolysis. Degradation products like 2-chloroethanol and chlorinated aldehydes may form upon exposure to moisture or UV light. Stability testing via accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis is recommended .
Advanced Research Questions
Q. What thermodynamic models are suitable for predicting the solubility of Butane, 1,1'-oxybis[2-chloro-] in biphasic systems?
- Methodological Answer : The NRTL and UNIQUAC models are effective for modeling liquid-liquid equilibria in systems containing chlorinated ethers. For example, ternary systems with water and 1-octanol can be optimized using activity coefficients derived from vapor-liquid equilibrium (VLE) data. Experimental validation via cloud-point titration ensures model accuracy .
Q. How do structural modifications (e.g., fluorination) impact the environmental persistence of Butane, 1,1'-oxybis[2-chloro-] derivatives?
- Methodological Answer : Fluorinated analogs (e.g., Butane, 1,1'-oxybis[1,1,2,2,3,3,4,4,4-nonafluoro-, CAS 308-48-5) exhibit reduced biodegradability due to C-F bond stability. Aerobic degradation studies using OECD 301B guidelines show half-lives >60 days. Computational QSAR models (e.g., EPI Suite) predict bioaccumulation potential (log Kow >4.5) for perfluorinated derivatives .
Q. What are the key challenges in resolving contradictory toxicity data for Butane, 1,1'-oxybis[2-chloro-] across in vitro assays?
- Methodological Answer : Discrepancies arise from assay-specific metabolic activation (e.g., S9 liver fractions in Ames tests vs. direct exposure in zebrafish embryotoxicity). Standardizing test protocols (ISO 10993-5 for cytotoxicity) and cross-referencing with structural analogs (e.g., bis(4-chlorobutyl) ether, CAS 108-60-1) can clarify mechanisms. Dose-response modeling using Hill slopes improves reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
